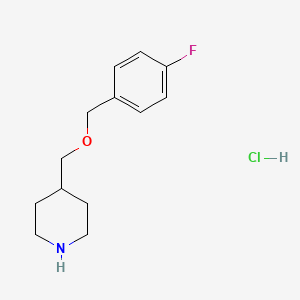

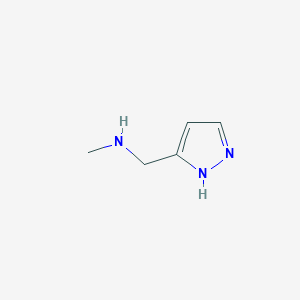

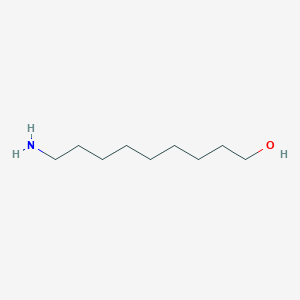

![molecular formula C7H13NO B1319752 8-Azabicyclo[3.2.1]octan-2-ol CAS No. 1408075-80-8](/img/structure/B1319752.png)

8-Azabicyclo[3.2.1]octan-2-ol

Vue d'ensemble

Description

The 8-Azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . It can be used as modulators of 11β-hydroxysteroid dehydrogenase type 1 .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of 8-Azabicyclo[3.2.1]octan-2-ol is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99 : 1 dr, 99% ee). A switch of exo / endo -selectivity was observed depending on the diazo substrates .Applications De Recherche Scientifique

Catalytic Applications in Alcohol Oxidation

8-Azabicyclo[3.2.1]octan-8-ol (ABOOL), a close homologue of 8-Azabicyclo[3.2.1]octan-2-ol, has been identified as a potential catalyst in the oxidation of secondary alcohols to ketones. This process utilizes molecular oxygen in ambient air and copper cocatalysts at room temperature, highlighting its efficiency and environmental friendliness. ABOOL can be synthesized from readily available materials, making it an accessible option for catalytic applications (Toda et al., 2023).

Role in Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold, central to the structure of 8-Azabicyclo[3.2.1]octan-2-ol, is crucial in the synthesis of tropane alkaloids, which exhibit diverse biological activities. Research has focused on the stereoselective construction of this scaffold, given its significance in producing biologically active compounds. The synthesis approaches often involve stereocontrolled formation from acyclic starting materials or desymmetrizationprocesses starting from achiral tropinone derivatives (Rodríguez et al., 2021).

Structural and Conformational Studies

Extensive structural and conformational studies have been conducted on derivatives of 8-Azabicyclo[3.2.1]octan-2-ol. For instance, a series of esters derived from this compound displayed a chair-envelope conformation, which is significant for understanding their chemical behavior and potential applications in pharmaceuticals and organic chemistry. The conformational stability and stereoelectronic effects of these compounds have been explored through various spectroscopic methods (Diez et al., 1991).

Application in Organic Synthesis

8-Azabicyclo[3.2.1]octan-2-ol and its derivatives are vital in the field of organic synthesis. They are used as building blocks due to their reactivity and structural uniqueness. This compound is at the core of numerous biologically active natural products, emphasizing its importance in synthesizing complex organic molecules (Flores & Díez, 2014).

Development of Proline Analogues

The compound has been used in the synthesis of new proline analogues with a bicyclic structure, which have potential applications in peptide synthesis and drug design. This highlights the versatility of 8-Azabicyclo[3.2.1]octan-2-ol in creating novel compounds with specific structural features (Casabona, Jiménez, & Cativiela, 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 8-Azabicyclo[3.2.1]octan-2-ol is the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Mode of Action

The compound interacts with its targets through the 8-azabicyclo[3.2.1]octane scaffold , which is the central core of the family of tropane alkaloids . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Pharmacokinetics

The pharmacokinetics of 8-Azabicyclo[32The compound’s molecular weight is 1412108 , which may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact on bioavailability.

Result of Action

The result of the compound’s action is the generation of optically active 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . This leads to a wide array of interesting biological activities .

Propriétés

IUPAC Name |

8-azabicyclo[3.2.1]octan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-7-4-2-5-1-3-6(7)8-5/h5-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYUQKRGAQMSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCC1N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001307417 | |

| Record name | 8-Azabicyclo[3.2.1]octan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Azabicyclo[3.2.1]octan-2-ol | |

CAS RN |

1408075-80-8 | |

| Record name | 8-Azabicyclo[3.2.1]octan-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Azabicyclo[3.2.1]octan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

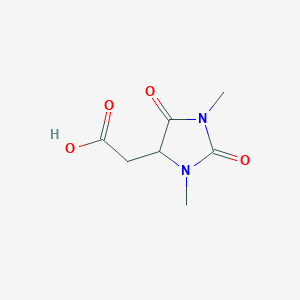

![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1319675.png)

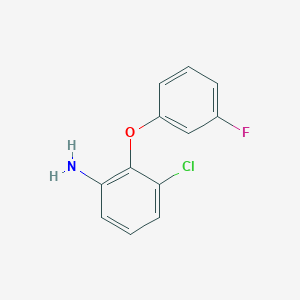

![2-[3-(Dimethylamino)phenoxy]aniline](/img/structure/B1319693.png)

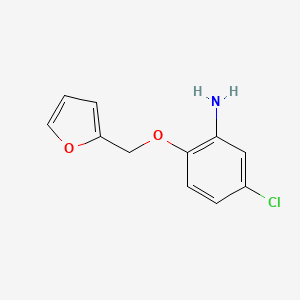

![3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1319694.png)

![3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1319695.png)

![Thiazolo[5,4-b]pyridine](/img/structure/B1319707.png)